

Functional Assays Using Anti-DCBLD2/ESDN Antibody (FA19-1): Application Notes and Protocols

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Compound of Interest

Compound Name: Anti-DCBLD2/ESDN Antibody
(FA19-1)

Cat. No.: B15616171

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Introduction

Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein implicated in a variety of cellular processes critical to cancer progression. Upregulated in numerous malignancies, DCBLD2 plays a significant role in promoting tumor cell migration, invasion, and angiogenesis. These functions are mediated through its interaction with key signaling pathways, including the PI3K/Akt and Wnt/ β -catenin cascades. The **Anti-DCBLD2/ESDN Antibody (FA19-1)** is a monoclonal antibody designed to target DCBLD2, offering a valuable tool for investigating its function and for the development of potential anti-cancer therapeutics. Notably, the FA19-1 antibody has been shown to inhibit tumor metastasis in lung adenocarcinoma (LUAD), highlighting its potential in functional applications.^[1]

This document provides detailed application notes and protocols for utilizing the **Anti-DCBLD2/ESDN Antibody (FA19-1)** in key functional assays to probe the role of DCBLD2 in cancer biology.

Key Applications

The **Anti-DCBLD2/ESDN Antibody (FA19-1)** is suitable for a range of functional assays, including:

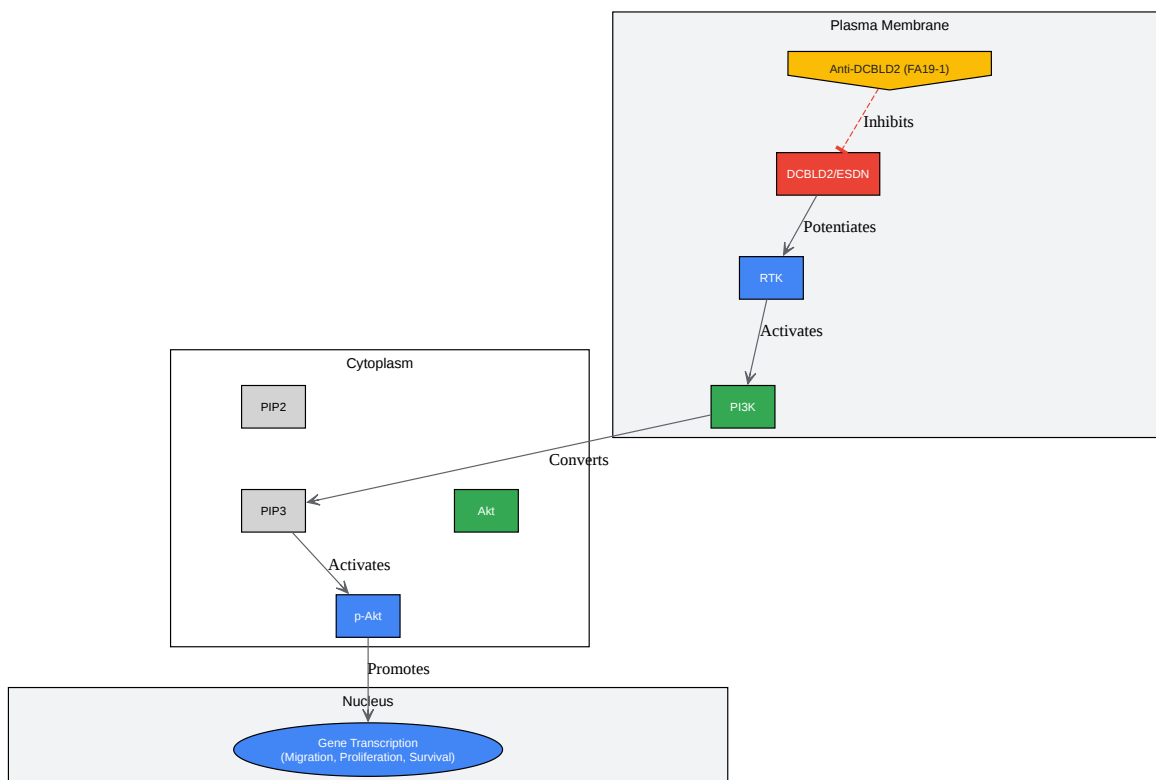
- **Inhibition of Cancer Cell Migration:** To assess the role of DCBLD2 in the directed movement of cancer cells.
- **Inhibition of Angiogenesis:** To investigate the involvement of DCBLD2 in the formation of new blood vessels.
- **In Vivo Models of Metastasis:** To evaluate the therapeutic potential of blocking DCBLD2 function in a preclinical setting.

Signaling Pathways Involving DCBLD2

DCBLD2 is a key player in multiple signaling cascades that drive cancer progression.

Understanding these pathways is crucial for interpreting the results of functional assays using the FA19-1 antibody.

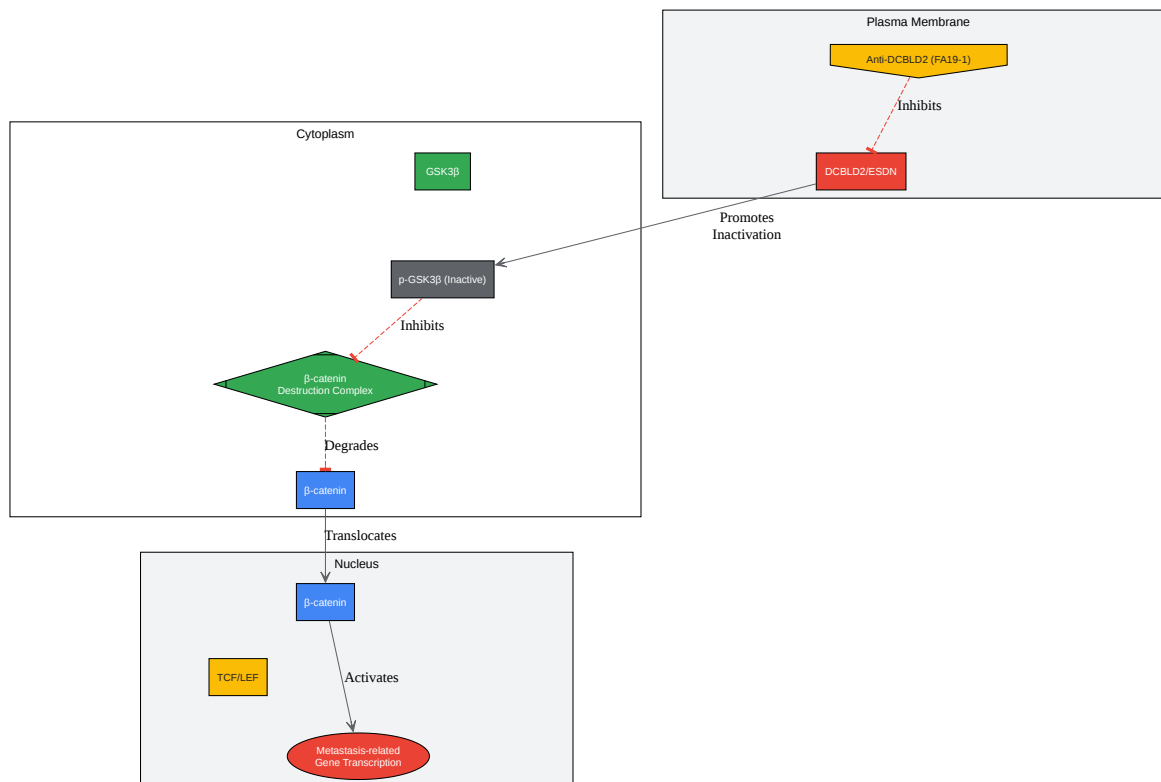
1. **PI3K/Akt Signaling Pathway:** DCBLD2 has been shown to interact with receptor tyrosine kinases (RTKs) and promote the activation of the PI3K/Akt pathway. This pathway is central to cell survival, proliferation, and migration. By blocking DCBLD2, the FA19-1 antibody is expected to attenuate PI3K/Akt signaling, leading to reduced cell motility and survival.



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DCBLD2 in the PI3K/Akt signaling pathway.

2. Wnt/ β -catenin Signaling Pathway: DCBLD2 has been demonstrated to stabilize β -catenin by inactivating GSK3 β , a key component of the β -catenin destruction complex.[2] This leads to the nuclear translocation of β -catenin and the transcription of genes involved in epithelial-mesenchymal transition (EMT) and metastasis.[2] The FA19-1 antibody, by targeting DCBLD2, can disrupt this process and inhibit metastasis.



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DCBLD2 in the Wnt/β-catenin signaling pathway.

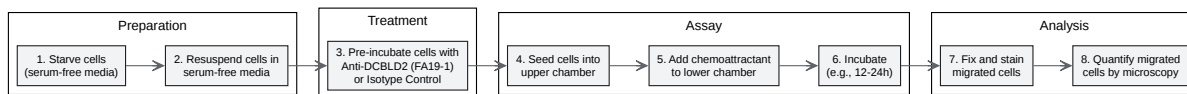
Experimental Protocols

The following protocols are provided as a guide for using the **Anti-DCBLD2/ESDN Antibody (FA19-1)** in functional assays. Optimal conditions, including antibody concentration and incubation times, should be determined empirically for each specific cell line and experimental setup.

In Vitro Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic response of cancer cells towards a chemoattractant, and the ability of the FA19-1 antibody to inhibit this migration.

Experimental Workflow:



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Workflow for the in vitro cell migration assay.

Materials:

- Cancer cell line with known DCBLD2 expression (e.g., A549, HCT116)
- **Anti-DCBLD2/ESDN Antibody (FA19-1)**
- Isotype control antibody (e.g., Human IgG1)
- Boyden chamber inserts (8 µm pore size) and 24-well plates
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- Phosphate Buffered Saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde)
- Staining solution (e.g., Crystal Violet or DAPI)
- Cotton swabs

Protocol:

- Cell Preparation:
 - Culture cells to 70-80% confluency.
 - Starve cells in serum-free medium for 18-24 hours prior to the assay.

- Harvest cells using trypsin and resuspend in serum-free medium containing 0.1% BSA.
- Count cells and adjust the concentration to 1×10^5 cells/mL.
- Antibody Treatment:
 - In separate tubes, pre-incubate the cell suspension with varying concentrations of **Anti-DCBLD2/ESDN Antibody (FA19-1)** (e.g., 1, 5, 10 $\mu\text{g/mL}$) or an equivalent concentration of the isotype control antibody for 1 hour at 37°C. A no-antibody control should also be included.
- Assay Setup:
 - Add 500 μL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
 - Place the Boyden chamber inserts into the wells.
 - Add 200 μL of the pre-treated cell suspension to the upper chamber of each insert.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell line (typically 12-24 hours).
- Staining and Quantification:
 - After incubation, carefully remove the inserts from the wells.
 - Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
 - Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
 - Wash the membrane with PBS and stain with 0.1% Crystal Violet for 20 minutes.
 - Gently wash the inserts with water to remove excess stain and allow to air dry.

- Count the number of migrated cells in several random fields of view using a light microscope.

Data Presentation:

The results can be presented as the percentage of migration inhibition compared to the isotype control.

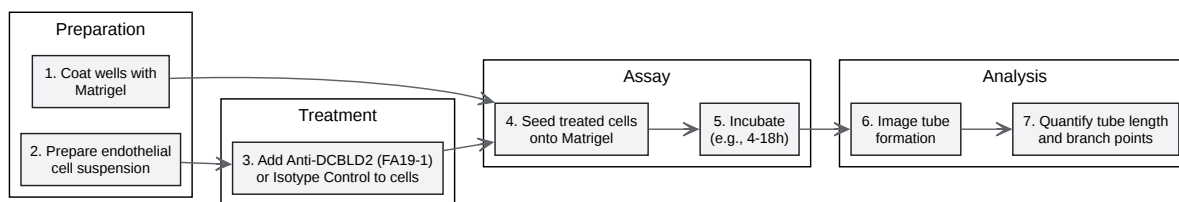
Treatment Group	Antibody Conc. (µg/mL)	Mean Migrated Cells/Field (± SD)	% Inhibition of Migration
No Antibody Control	0	250 (± 25)	0%
Isotype Control	10	245 (± 22)	2%
Anti-DCBLD2 (FA19-1)	1	180 (± 18)	28.6%
Anti-DCBLD2 (FA19-1)	5	115 (± 15)	53.1%
Anti-DCBLD2 (FA19-1)	10	60 (± 8)	75.5%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis, and the inhibitory effect of the FA19-1 antibody.

Experimental Workflow:



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Workflow for the in vitro angiogenesis assay.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- **Anti-DCBLD2/ESDN Antibody (FA19-1)**
- Isotype control antibody (e.g., Human IgG1)
- Matrigel® Basement Membrane Matrix
- Endothelial cell growth medium (e.g., EGM-2)
- 96-well plates
- Calcein AM (for fluorescence imaging)

Protocol:

- Plate Preparation:
 - Thaw Matrigel on ice overnight.
 - Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
 - Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Cell and Antibody Preparation:

- Harvest HUVECs and resuspend them in basal medium at a concentration of 2×10^5 cells/mL.
- In separate tubes, add varying concentrations of **Anti-DCBLD2/ESDN Antibody (FA19-1)** (e.g., 1, 5, 10 $\mu\text{g/mL}$) or an equivalent concentration of the isotype control antibody to the HUVEC suspension. A no-antibody control should also be included.
- Cell Seeding and Incubation:
 - Add 100 μL of the treated HUVEC suspension to each Matrigel-coated well.
 - Incubate the plate at 37°C in a 5% CO_2 incubator for 4-18 hours. Monitor tube formation periodically under a microscope.
- Imaging and Quantification:
 - After incubation, carefully remove the medium from the wells.
 - If desired, stain the cells with Calcein AM for visualization.
 - Capture images of the tube-like structures using a microscope.
 - Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Presentation:

Quantitative data from studies on DCBLD2 downregulation in HUVECs demonstrate a significant inhibition of angiogenesis.[3] Similar results are expected with the application of the FA19-1 antibody.

Treatment Group	Antibody Conc. (µg/mL)	Mean Total Tube Length (µm) (± SD)	Mean Number of Branch Points (± SD)	% Inhibition of Tube Formation
No Antibody Control	0	12,500 (± 1,100)	85 (± 9)	0%
Isotype Control	10	12,350 (± 1,250)	83 (± 10)	1.2%
Anti-DCBLD2 (FA19-1)	1	8,750 (± 950)	58 (± 7)	30.0%
Anti-DCBLD2 (FA19-1)	5	5,200 (± 680)	35 (± 5)	58.4%
Anti-DCBLD2 (FA19-1)	10	2,500 (± 450)	15 (± 4)	80.0%

Note: The data presented in this table is based on expected outcomes from DCBLD2 inhibition and is for illustrative purposes. Actual results may vary.

Conclusion

The **Anti-DCBLD2/ESDN Antibody (FA19-1)** is a powerful tool for elucidating the role of DCBLD2 in cancer progression. The protocols outlined in this document provide a framework for conducting functional assays to investigate the inhibitory effects of this antibody on cancer cell migration and angiogenesis. The provided data tables, based on the known functions of DCBLD2, illustrate the expected outcomes of these experiments. Researchers are encouraged to optimize these protocols for their specific experimental systems to further explore the therapeutic potential of targeting DCBLD2 in cancer.

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